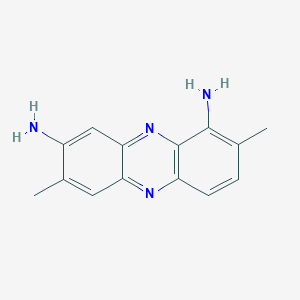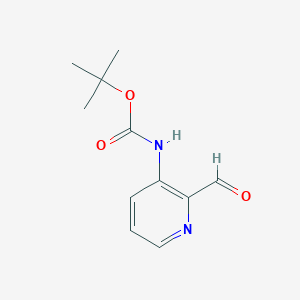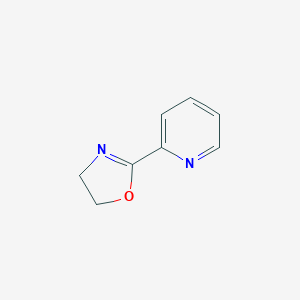![molecular formula C12H11NO2 B054376 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 113111-34-5](/img/structure/B54376.png)
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Vue d'ensemble
Description
“1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione” is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22100 . It is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar bicyclic structures has been reported in the literature. For instance, a catalytic approach that delivers substituted bicyclo[2.1.1]hexanes by intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones has been described . The process, catalyzed by SmI2, works for a wide range of electron-deficient alkenes and substituted BCB ketones . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Molecular Structure Analysis
The molecular structure of “1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione” consists of a bicyclic system with a ketone functional group . The exact mass of the molecule is 201.07900 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione” include a molecular weight of 201.22100 and a molecular formula of C12H11NO2 . Other properties such as density, boiling point, melting point, and flash point are not available .
Applications De Recherche Scientifique
Aromatase Inhibitory Activity :
- The synthesis of novel compounds structurally related to 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione showed potent inhibitory activity against human placental aromatase, an enzyme responsible for converting androgens to estrogens. This has implications for hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Synthesis Techniques :
- Various synthesis methods have been explored for creating 3-azabicyclo[3.1.0]hexanes, including the insertion of cyclopropylmagnesium carbenoids into intramolecular C–H bonds adjacent to a nitrogen atom. This technique yielded up to 94% (Kimura et al., 2015).
Building Blocks for Carbapenem Nuclei :
- 2-Azabicyclo[2.2.0]hexane-3,5-dione, which is structurally similar, has been identified as a new building block for carbapenem nuclei, essential in the synthesis of certain antibiotics (Katagiri et al., 1985).
Asymmetric Synthesis of Biologically Active Compounds :
- Azabicyclo[3.1.0]hexane-1-ols, derived from similar compounds, have been used as intermediates for the asymmetric synthesis of pharmacologically active products, demonstrating versatility in organic synthesis (Jida et al., 2007).
Electrolyte Additive in Li-Ion Batteries :
- A novel electrolyte additive, 3-oxabicyclo[3.1.0]hexane-2,4-dione, improved the cell capacity retention in lithium-ion batteries under elevated temperatures, demonstrating its potential in energy storage technologies (Zhang et al., 2014).
Chemotherapeutic Applications :
- Diazabicyclo[3.1.0]hexane-2,4-diones were found to selectively inhibit human Type II IMP dehydrogenase, with implications in tumor cell death and potential use as chemotherapeutic agents (Barnes et al., 2001).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-2-4-8(5-3-7)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYDBYBSBXUPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507964 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
66504-87-8 | |
| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)




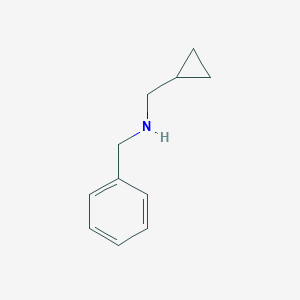

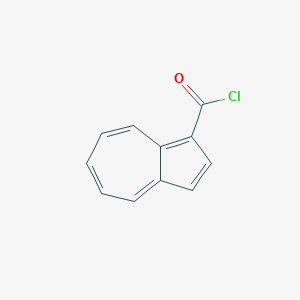

![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)
